(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one
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Description
(4S)-7-Chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, such as en300-262607, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some indole derivatives have been found to inhibit Sir 2 protein .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical reactions in cells . They are key components of many natural products and drugs, and they play a crucial role in cell biology .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . For instance, they have been found to show anticancer activity .
Properties
IUPAC Name |
(4S)-7-chloro-4,6-dimethyl-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-7-6-15-13(17)11-5-9-3-4-10(14)8(2)12(9)16(7)11/h3-5,7H,6H2,1-2H3,(H,15,17)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTQDIAESXBUJC-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=CC3=C(N12)C(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.